molecular formula C30H30ClN3O4 B13868021 Rupatadine Fumarate-Impurity A

Rupatadine Fumarate-Impurity A

Cat. No.: B13868021
M. Wt: 532.0 g/mol
InChI Key: TYEBSKZDBGHZPL-UHFFFAOYSA-N
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Description

Pyridinium, 3-[[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]methyl]-1-(1,2-dicarboxyethyl)-5-methyl-, inner salt; 3-[[4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium inner salt; Rupatadine Fumarate Imp A (EP) as inner salt is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The addition of oxygen or the removal of hydrogen.

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a reagent or catalyst in various organic synthesis reactions.

Biology

In biological research, it may be studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

In industrial applications, it may be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium derivatives
  • Piperidine derivatives
  • Benzo[5,6]cyclohepta[1,2-b]pyridine derivatives

Uniqueness

This compound is unique due to its specific structure, which combines elements from pyridinium, piperidine, and benzo[5,6]cyclohepta[1,2-b]pyridine. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C30H30ClN3O4

Molecular Weight

532.0 g/mol

IUPAC Name

2-[3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]-5-methylpyridin-1-ium-1-yl]-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)

InChI Key

TYEBSKZDBGHZPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Origin of Product

United States

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